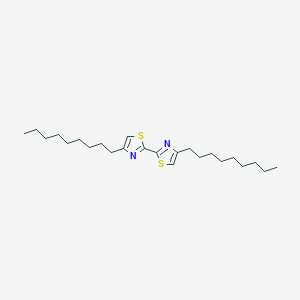

4,4'-Dinonyl-2,2'-bithiazole

Beschreibung

Contextualizing Bithiazole Scaffolds within Electron-Deficient Heterocycles for Conjugated Systems

Conjugated polymers, which form the backbone of many organic electronic devices, often employ a donor-acceptor (D-A) architecture to tailor their electronic properties. nih.gov In this design strategy, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain. nih.gov This approach allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and light absorption or emission. nih.govrsc.org

Bithiazole units are classified as electron-deficient heterocycles. rsc.org The presence of nitrogen atoms in the thiazole (B1198619) rings withdraws electron density from the conjugated system, leading to a lowering of the LUMO energy level. rsc.org This electron-deficient nature is advantageous for several reasons. In the context of n-type (electron-transporting) or ambipolar (both electron and hole transporting) transistors, a low-lying LUMO level facilitates the injection and transport of electrons. acs.org In organic photovoltaics, the use of electron-deficient units in the polymer donor can lead to a higher open-circuit voltage. chalmers.se

The incorporation of bithiazole scaffolds, such as in 4,4'-Dinonyl-2,2'-bithiazole, into conjugated polymers has been a successful strategy for developing new materials. acs.orgresearcher.life For instance, copolymers based on bithiazole have been synthesized and investigated for their potential in nonfullerene organic solar cells, demonstrating the promise of thiazole-based polymers as photoactive materials. acs.org The synthesis of such polymers can be achieved through methods like direct arylation polycondensation, which offers an efficient route to these materials. researcher.lifenii.ac.jp

The Distinct Role of Alkyl Substituents in Modulating Properties for Organic Electronic Materials

The length and branching of alkyl chains can significantly impact the intermolecular stacking and crystallinity of organic semiconductors. nih.govresearchgate.net These factors are paramount for efficient charge transport, as they govern the degree of orbital overlap between adjacent molecules. Studies have shown that even subtle changes in the alkyl chain structure, such as the position of a branching point, can lead to dramatic differences in charge carrier mobility. nih.govresearchgate.net Longer alkyl chains can also improve the molecular orientation of semiconductors in thin films, which has been shown to enhance the performance of organic thin-film transistors (OTFTs). wiley.com

In the case of this compound, the two nonyl groups contribute to its hydrophobic nature. chemimpex.com When incorporated into polymers, these alkyl chains influence the polymer's interaction with solvents and surfaces, affecting film formation and morphology. For example, studies on oligomers of poly-5,5'-(4,4'-dinonyl-2,2'bithiazole) have revealed strong intermolecular interactions in the solid state, leading to significant red shifts in absorption and emission spectra compared to solutions. cambridge.orgresearchgate.net This highlights the profound effect of the solid-state packing, facilitated by the alkyl chains, on the material's optoelectronic properties.

Furthermore, the strategic placement of alkyl chains can influence the planarity of the conjugated backbone. While bulky side chains can sometimes induce torsion and disrupt conjugation, they can also be used to fine-tune the molecular packing to achieve favorable intermolecular interactions. leigroup.cn The interplay between the electron-deficient bithiazole core and the solubilizing, morphology-directing nonyl chains in this compound makes it a valuable component for the rational design of advanced organic electronic materials.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZWICXOXNWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598825 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-91-3 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dinonyl 2,2 Bithiazole and Its Functionalized Derivatives

Direct Arylation Polycondensation Strategies for 4,4'-Dinonyl-2,2'-bithiazole-based Copolymers

Direct arylation polycondensation (DArP) has emerged as a more atom-economical and environmentally friendly alternative to conventional cross-coupling reactions for synthesizing conjugated polymers. rsc.orgacs.org This method avoids the preparation of often unstable organometallic monomers. nii.ac.jp

Palladium-Catalyzed C-H Arylation for Polymerization

Palladium-catalyzed C-H arylation is a key technique for the polymerization of this compound with various dibromoarylenes. rsc.orgresearcher.life This method allows for the formation of bithiazole-based copolymers in shorter reaction times and with a phosphine-free catalytic system. rsc.org The direct C-H arylation of the bithiazole unit typically occurs at the 5-positions, enabling the synthesis of fully regioregular and defect-free copolymers. arxiv.orgresearchgate.net For instance, the polycondensation of this compound with 2,7-dibromo-9,9-dioctylfluorene using a Pd(OAc)₂ catalyst yields the corresponding alternating copolymer. rsc.org

The reactivity of the C-H bonds in the aromatic units can be regulated during the polycondensation reaction. rsc.org This control is essential for preventing side reactions and ensuring the formation of well-defined polymer structures. rsc.orgscispace.com The use of DArP has been successful in producing a variety of bithiazole-based polymers with high molecular weights. nii.ac.jp

Optimization of Catalytic Systems and Reaction Parameters

The success of direct arylation polycondensation heavily relies on the optimization of the catalytic system and reaction parameters. For the synthesis of bithiazole-based copolymers, a phosphine-free catalytic system, often with Pd(OAc)₂ as the catalyst, has proven effective. rsc.org Additives such as pivalic acid and bases like K₂CO₃ are commonly used to facilitate the reaction. rsc.orgarxiv.org

The choice of solvent and reaction temperature is also critical. Solvents like N,N-dimethylacetamide (DMAc) and N,N-diethylpropanamide have been used successfully. nii.ac.jprsc.org In some cases, increasing the reaction temperature can overcome issues like catalyst inhibition caused by the coordination of other atoms in the monomer, such as selenium, to the palladium center. acs.org The concentration of the monomers can also be adjusted to control the molecular weight of the resulting polymer. acs.org

Table 1: Optimization of Reaction Conditions for the Polycondensation of this compound with 2,7-dibromo-9,9-dioctylfluorene

| Entry | Additive (10 mol%) | Time (h) | Yieldd (%) | Mnb (g/mol) | Mw/Mnb | DPc |

|---|---|---|---|---|---|---|

| 1 | P(o-tol)₃ | 3 | 82 | 8700 | 2.1 | 9 |

| 2 | P(p-CF₃C₆H₄)₃ | 3 | 81 | 13400 | 2.4 | 14 |

| 3 | P(C₆F₅)₃ | 3 | 75 | 11800 | 2.3 | 12 |

| 4 | None | 0.17 | 88 | 15800 | 2.6 | 17 |

| 5 | None | 3 | 90 | 17100 | 2.7 | 18 |

Reactions were carried out at 100 °C using Pd(OAc)₂ (2 mol%), pivalic acid (30 mol%), and K₂CO₃ (2.5 equiv.) in DMAc. b Estimated by GPC calibrated on polystyrene standards. c The average degree of polymerization was calculated from GPC data and the molecular weight of the repeating units. d The products were obtained by reprecipitation from CHCl₃–MeOH. (Source: Adapted from Lu et al., Polym. Chem., 2012, 3, 3217-3219) rsc.org

Control over Molecular Weight and Regioregularity in Polymer Synthesis

Achieving control over molecular weight and regioregularity is paramount for obtaining polymers with desired electronic and physical properties. researchgate.netrsc.org In DArP of this compound, controlling the reaction time can be an effective strategy to suppress side reactions at undesired C-H bonds, leading to soluble polymers in good yields. rsc.org

The regioregularity of the polymer, which refers to the specific orientation of the monomer units in the polymer chain, significantly impacts the material's properties. rsc.orgresearcher.life For bithiazole-based polymers, DArP can lead to highly regioregular structures, as the C-H activation is selective for the 5-positions of the bithiazole ring. arxiv.orgresearchgate.net This high degree of regioregularity contributes to improved crystallinity and charge transport properties. rsc.org The molecular weight of the polymers can be tuned by adjusting reaction parameters such as monomer concentration and reaction time. rsc.orgacs.org For example, higher monomer concentrations can lead to polymers with higher molecular weights. acs.org

Cross-Coupling Approaches to this compound Monomers and Oligomers

While DArP offers significant advantages, traditional cross-coupling reactions remain important methods for the synthesis of this compound and its derivatives.

Stille Cross-Coupling Reactions in Monomer and Polymer Synthesis

Stille cross-coupling has been a widely used method for synthesizing conjugated polymers, including those containing bithiazole units. nii.ac.jpgrafiati.com This reaction typically involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. researchgate.net It has been employed to synthesize comonomers possessing this compound units for subsequent electropolymerization. researchgate.netresearchgate.net

However, the Stille reaction has some drawbacks. The organotin reagents are toxic, and the instability of stannylated bithiazole monomers can sometimes lead to the formation of low-molecular-weight polymers. nii.ac.jp Despite these challenges, Stille coupling remains a valuable tool, particularly for the synthesis of specific oligomers and polymers where DArP may not be suitable. nih.govnih.govacs.org

Considerations for Suzuki-Miyaura Coupling in Bithiazole Functionalization

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is another important palladium-catalyzed cross-coupling reaction. It is often preferred over Stille coupling due to the lower toxicity of the boron reagents. nih.gov

In the context of bithiazole chemistry, Suzuki-Miyaura coupling has been used for the functionalization of bithiazole rings and the synthesis of bithiazole-containing copolymers. rsc.orgnih.gov For instance, the synthesis of a polymer similar to that obtained by DArP of this compound and 2,7-dibromo-9,9-dioctylfluorene has been achieved via Suzuki-Miyaura coupling. rsc.org The development of efficient borylation and subsequent Suzuki coupling processes for bromo-thiazole derivatives has further expanded the utility of this method for creating complex thiazole-containing molecules. acs.org However, the synthesis of the required thiazoleboronic acid esters can sometimes be challenging. nih.gov

Molecular and Electronic Structure Investigations of 4,4 Dinonyl 2,2 Bithiazole and Its Conjugated Systems

Theoretical and Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and analyze the behavior of 4,4'-Dinonyl-2,2'-bithiazole at a molecular level. These theoretical investigations are crucial for understanding its electronic properties, spectral behavior, and conformational preferences, which in turn dictate its function in advanced materials.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of bithiazole-based systems. DFT calculations, often performed at the B3LYP/6-31G(d) level, are utilized to model the geometric and electronic properties of polymers and co-monomers incorporating this compound. nii.ac.jpacgpubs.org These calculations are instrumental in understanding the distribution of electron density, molecular orbital energies, and the resulting electronic behavior of these complex molecules. researchgate.net

In studies of co-monomers, such as those combining this compound with fused thiophene (B33073) units like 3-phenylthieno[3,2-b]thiophene (B11719092), DFT calculations have successfully predicted their electronic properties. acgpubs.org The theoretical results for properties like band gaps show good agreement with experimental data derived from optical investigations, validating the accuracy of the computational models. acgpubs.org For instance, DFT calculations have been used to correlate the strength of acceptor units in donor-acceptor copolymers with observed color trends. researchgate.net

Quantum-chemical molecular modeling is essential for interpreting the electronic spectra of oligomers and polymers containing this compound. researchgate.netcambridge.org Time-dependent DFT (TD-DFT) is a common approach used to predict vertical excitation energies and to simulate UV-Vis absorption spectra. acgpubs.org

Studies on oligomers of poly-5,5′-(4,4′-dinonyl-2,2′bithiazole) have shown that results from quantum-chemical modeling are consistent with experimental solution-state data. researchgate.netcambridge.org For example, the linear relationship observed in Kuhn plots (molar extinction coefficient vs. number of double bonds) is supported by these calculations. researchgate.netcambridge.org Furthermore, TD-DFT calculations have been employed to estimate the absorption spectra of polymers containing this compound, with the shapes of the calculated spectra showing good agreement with experimental measurements at elevated temperatures. nii.ac.jp In co-monomer systems studied in a solvent like THF, the predicted absorption and emission spectra from TD-DFT calculations have matched well with experimental findings. acgpubs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic and optical properties of a molecule. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and color. cambridge.org

For polymers containing this compound, the HOMO and LUMO energy levels can be estimated from electrochemical data, specifically from the onset potentials of oxidation and reduction. researchgate.net Computational methods, particularly DFT, are also heavily relied upon to calculate these energy levels. acgpubs.org For example, in a co-monomer containing this compound and 3-phenylthieno[3,2-b]thiophene units, theoretical studies provided a band gap of 2.44 eV, which correlated well with the optically determined band gap of 2.58 eV. acgpubs.org

The electronic properties of these systems can be intentionally modified. Research on a polymer containing a dinonyl-bithiazole unit demonstrated that N-methylation (quaternization) of the nitrogen atoms in the bithiazole rings leads to a lowering of both the HOMO and LUMO energy levels. acs.org This chemical modification alters properties dependent on these energy levels, causing a red shift in absorption and emission spectra and an increase in the electrochemical reduction potential. acs.org

Table 1: Comparison of Experimental and Theoretical Band Gaps for a Co-monomer Containing this compound Data sourced from computational and optical investigations of a co-monomer of this compound and 3-phenylthieno[3,2-b]thiophene. acgpubs.org

| Property | Method | Value (eV) |

| Optical Band Gap | Experimental (UV-Vis) | 2.58 |

| Theoretical Band Gap | DFT Calculation | 2.44 |

Electron affinity (the ability to accept an electron) and ionization potential (the energy required to remove an electron) are fundamental properties that can be predicted using computational techniques. The Valence Effective Hamiltonian (VEH) method is a theoretical approach used to compute these properties for conjugated oligomers and polymers. researchgate.net

These calculations provide results that compare favorably with experimental data from gas-phase ionization potentials and electrochemical redox potentials. researchgate.net For instance, calculated oxidation and reduction potentials, which are related to the ionization potential and electron affinity, respectively, have shown remarkably good agreement with experimental values for various conjugated polymers. researchgate.net The electron affinity of a polymer can also be inferred from cyclic voltammetry experiments; a higher cathodic current relative to the anodic current suggests a greater tendency to be charged through n-doping, indicating an improved affinity for electrons. researchgate.net

The conformation and planarity of the 2,2'-bithiazole (B7772081) core are critical for effective π-conjugation and intermolecular interactions like π-π stacking. Theoretical studies suggest that the planarity of the bithiazole unit is a significant factor in its electronic behavior. The 2,2'-bithiazole isomer's planar conformation is believed to facilitate better π-π stacking in conjugated polymers.

Research has highlighted the importance of the coplanarity and collinearity of this compound, particularly in the context of its role in larger biomolecular structures. lupinepublishers.com While some related bi-heterocyclic systems, such as certain dimethoxy-2,2'-bithiophenes, are known to prefer non-planar conformations in non-condensed phases, the specific substitution pattern of this compound appears to favor a more planar arrangement. rsc.org This planarity is crucial for extending the π-electron system, which influences the material's charge transport properties.

Intramolecular Charge Transfer (ICT) Mechanisms in Bithiazole-Derived Architectures

Intramolecular charge transfer (ICT) is a key photophysical process that defines the properties of many donor-acceptor (D-A) type molecules. In these systems, photoexcitation leads to a transfer of electron density from an electron-rich (donor) part of the molecule to an electron-deficient (acceptor) part. The bithiazole unit is electron-deficient and is often used as the acceptor component in such architectures.

In copolymers that pair an electron-sufficient unit, like cyclopentadithiophene (CDT), with an electron-deficient bithiazole (BT) unit, a significant ICT interaction is induced along the polymer backbone. nih.govresearchgate.net This ICT character is responsible for creating materials with low bandgaps and broad absorption spectra. nih.govresearchgate.net DFT calculations on co-monomers containing this compound have indicated the presence of ICT transitions between donor units and the bithiazole acceptor. acgpubs.org

The emission properties of bithiazole derivatives can also be indicative of ICT. A sensitivity of the fluorescence emission to the polarity of the solvent is often considered a hallmark of an ICT-like emission process. rsc.org In some related systems, such as thiazolo[5,4-d]thiazole (B1587360) derivatives, the ICT process can be coupled with structural changes, leading to a twisted intramolecular charge transfer (TICT) state, which further modulates the photophysical properties. researchgate.netnih.gov

Advanced Spectroscopic and Electrochemical Characterization of 4,4 Dinonyl 2,2 Bithiazole Based Materials

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of polymers incorporating 4,4'-dinonyl-2,2'-bithiazole are critical for their potential applications in optoelectronic devices. Electronic absorption and emission spectroscopy provide valuable insights into the electronic transitions and photophysical processes occurring within these materials.

UV-Visible Absorption Spectroscopy of Solution and Thin Film Samples

The study of UV-Visible absorption spectra of conjugated polymers, both in solution and as thin films, is fundamental to understanding their electronic structure. For polymers containing this compound, the absorption spectra are characterized by broad bands in the visible region, which are indicative of π-π* transitions along the polymer backbone.

In solution, these polymers typically exhibit an absorption maximum that reflects the conformation of the polymer chains in a solvated state. When cast into thin films, a notable red-shift in the absorption maximum is often observed. This bathochromic shift is attributed to increased planarization of the polymer backbone and stronger interchain interactions in the solid state, which leads to a more extended effective conjugation length. For instance, copolymers of indacenodithiophene containing benzothiadiazole, a related heterocyclic unit, show a more pronounced redshift in absorbance maximum when transitioning from solution to thin films, suggesting a higher degree of planarization in the solid state.

| Sample Type | Absorption Maximum (λmax) | Key Observations |

| Solution | Varies with solvent and polymer structure | Reflects the solvated and often coiled conformation of the polymer chains. |

| Thin Film | Generally red-shifted compared to solution | Indicates increased backbone planarization and intermolecular interactions in the solid state. |

Photoluminescence and Fluorescence Emission Analysis

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the emissive properties of this compound-based materials. In dilute solutions, these polymers often exhibit strong photoluminescence with high quantum efficiency. The emission is typically characterized by a well-defined vibronic structure.

| Sample Type | Emission Characteristics | Inferred Properties |

| Solution | Strong, structured emission, higher quantum yield | Efficient emission from isolated polymer chains. |

| Thin Film | Broad, red-shifted emission, lower quantum yield | Indicates the presence of intermolecular interactions and aggregate formation. |

Comparative Analysis of Solution-State and Solid-State Spectral Signatures

A comparative analysis of the spectral data from solution and solid-state samples of this compound-based materials reveals significant insights into their morphology and electronic behavior. The red-shift observed in both absorption and emission spectra upon transitioning from solution to the solid state is a hallmark of enhanced interchain interactions and a more ordered, planar conformation of the polymer backbone.

The study of oligomers of poly-5,5'-(4,4'-dinonyl-2,2'bithiazole) has shown that while solution data aligns with theoretical models for conjugated oligomers, the solid-state spectra exhibit a significant red shift in both absorption and emission researchgate.net. This suggests that strong intermolecular interactions in the solid state play a crucial role in modifying the HOMO-LUMO gap of both the oligomers and their corresponding polymers researchgate.net. These interactions are critical in determining the performance of these materials in solid-state devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its corresponding polymers. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and local environment of the atoms within the material.

¹H NMR for Polymer Repeating Units and End-Group Analysis

¹H NMR spectroscopy is routinely used to confirm the structure of the repeating units in polymers containing this compound. The spectra of these polymers show characteristic signals for the aromatic protons on the bithiazole rings and the aliphatic protons of the nonyl side chains. The integration of these signals can be used to verify the ratio of the different types of protons, confirming the polymer structure.

Furthermore, ¹H NMR is a valuable technique for end-group analysis, which is crucial for determining the molecular weight of the polymers. By identifying and integrating the signals from the protons at the ends of the polymer chains relative to the signals from the repeating units, an estimation of the degree of polymerization can be made. For example, in the ¹H NMR spectrum of a bithiazole-based donor-acceptor polymer, signals corresponding to the repeating unit were observed at 7.94, 2.89, and 2.05 ppm, while signals for the terminal units were seen at 6.94, 2.75, and 1.84 ppm.

¹³C NMR for Carbon Backbone Characterization and π-Stacking Evidence

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound-based polymers. The chemical shifts of the carbon atoms in the aromatic bithiazole rings are sensitive to their electronic environment and can confirm the successful polymerization and the regioregularity of the polymer chain. The aliphatic carbons of the nonyl side chains also give rise to a series of distinct signals.

In some cases, ¹³C NMR can provide evidence for π-stacking interactions in the solid state. Changes in the chemical shifts of the aromatic carbons between solution and solid-state NMR spectra can indicate the presence of intermolecular interactions, such as π-stacking, which affects the local electronic environment of the carbon nuclei. Solid-state ¹³C NMR has been effectively used to study the solid forms of molecules within polymer matrices.

| Nucleus | Chemical Shift Range (ppm) (Anticipated) | Structural Information |

| ¹H | 0.8 - 8.5 | Aromatic protons of the bithiazole core, aliphatic protons of the nonyl side chains, and end-group protons. |

| ¹³C | 10 - 160 | Aromatic carbons of the bithiazole backbone and aliphatic carbons of the nonyl side chains. |

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS) for Polymer Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical tool for determining the molecular weight distribution of synthetic polymers. This soft ionization technique allows for the analysis of large, non-volatile macromolecules with minimal fragmentation, providing detailed information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn.

The process involves embedding the polymer analyte in a crystalline matrix of a small organic molecule. The mixture is then irradiated with a pulsed laser, causing the matrix to absorb energy and desorb, carrying the intact polymer ions into the gas phase. These ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

For polymers containing this compound, MALDI-TOF-MS can be used to confirm the successful synthesis of the polymer and to characterize its molecular weight distribution, which is crucial for understanding its physical and electronic properties. The selection of an appropriate matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), and a cationizing agent, like sodium trifluoroacetate, is critical for achieving good ionization and resolution.

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ = Mw/Mn) |

|---|---|---|---|

| P(Bithiazole-alt-Fluorene) | 15,200 | 28,900 | 1.90 |

This table is illustrative and represents typical values for a conjugated polymer containing a bithiazole unit.

Electrochemical Characterization for Redox Behavior and Energy Levels

Electrochemical methods are indispensable for probing the redox properties and determining the energy levels (HOMO and LUMO) of conjugated polymers based on this compound. These characteristics are fundamental to their performance in electronic devices.

Cyclic Voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of materials. By scanning the potential of an electrode coated with the polymer film and measuring the resulting current, one can determine the oxidation and reduction potentials. These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.

For a copolymer of a pyrrole-derivatized bithiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT), namely poly(PyDBTH-co-EDOT), CV measurements reveal distinct oxidation and reduction peaks. The anodic peak potential (Epa) and cathodic peak potential (Epc) are used to calculate the formal potential (E1/2), which provides an estimate of the HOMO and LUMO energy levels. The stability of the polymer can also be assessed by performing multiple CV cycles and observing any changes in the voltammogram.

Below is a table summarizing the key electrochemical parameters obtained from the cyclic voltammetry of a poly(PyDBTH-co-EDOT) film.

| Parameter | Value | Notes |

|---|---|---|

| Anodic Peak Potential (Epa) | 0.95 V | vs. Ag/Ag+ |

| Cathodic Peak Potential (Epc) | 0.75 V | vs. Ag/Ag+ |

| Formal Potential (E1/2) | 0.85 V | (Epa + Epc) / 2 |

| HOMO Energy Level | -5.25 eV | Estimated from oxidation onset |

| LUMO Energy Level | -3.50 eV | Estimated from HOMO and optical bandgap |

Data extracted from studies on a copolymer containing a bithiazole derivative. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the charge transfer processes occurring at the electrode-polymer film interface and within the bulk of the film. By applying a small sinusoidal AC potential at different frequencies and measuring the current response, a complex impedance spectrum is generated.

This data is often visualized in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. The shape of the Nyquist plot can be modeled using an equivalent electrical circuit, where elements such as resistors and capacitors represent different physical processes. The charge transfer resistance (Rct), for instance, is a key parameter that quantifies the ease with which charge can be transferred across the electrode-film interface. A smaller Rct value generally indicates more efficient charge transfer.

For films of polymers containing this compound, EIS can be used to evaluate their suitability for applications where efficient charge transport is crucial. While specific EIS data for a this compound-based polymer is not detailed in the provided sources, a typical Nyquist plot for a conducting polymer film often shows a semicircle at high frequencies, corresponding to the charge transfer resistance and double-layer capacitance, followed by a linear region at low frequencies, related to diffusion processes.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical absorption spectrum of a material as a function of the applied potential. This is particularly useful for conjugated polymers, which often exhibit distinct color changes (electrochromism) upon oxidation or reduction.

By monitoring the changes in the UV-Vis-NIR absorption spectrum of a thin film of a this compound-based polymer during a potential scan, one can identify the formation of different charged species (polarons and bipolarons) and assess their stability. For instance, in the neutral state, the polymer may show a strong π-π* transition in the visible region. Upon oxidation, this peak typically decreases in intensity, while new absorption bands corresponding to the oxidized species appear at lower energies (in the near-infrared region).

The stability of these oxidation states can be evaluated by holding the potential at a value where the species is formed and monitoring the absorbance over time, or by repeatedly cycling the potential and observing if the spectral changes are reversible. For the copolymer poly(PyDBTH-co-EDOT), spectroelectrochemical studies show a gradual decrease of the π-π* transition peak around 450 nm and the emergence of new bands at higher wavelengths as the applied potential is increased from 0.0 V to 1.1 V, indicating a stable and reversible p-doping process. researchgate.net These changes are associated with the polymer transitioning from a colored neutral state to a transmissive oxidized state, highlighting its potential for electrochromic applications. researchgate.net

Applications of 4,4 Dinonyl 2,2 Bithiazole in Advanced Electronic and Optoelectronic Materials

Organic Field-Effect Transistors (OFETs)

The planar structure and electron-accepting nature of the bithiazole unit are highly advantageous for applications in organic field-effect transistors (OFETs). nii.ac.jp These characteristics facilitate strong intermolecular interactions and ordered molecular packing in the solid state, which are crucial for efficient charge transport.

There is a persistent demand for high-performance, air-stable n-type (electron-transporting) organic semiconductors to complement p-type (hole-transporting) materials in creating efficient organic electronic circuits. Bithiazole derivatives have emerged as promising candidates for this role. nii.ac.jp The electron-deficient nature of the nitrogen-containing thiazole (B1198619) rings endows polymers incorporating this moiety with inherent n-type characteristics.

Research has shown that π-conjugated polymers containing bithiazole units can function as n-type semiconducting materials. nii.ac.jp The incorporation of the bithiazole unit lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymers compared to their thiophene-based counterparts. nii.ac.jp This low HOMO level contributes to better air stability and enhances electron-transporting properties. nii.ac.jp Co-oligomers that include the bithiazole unit have been demonstrated to be n-dopable, making them promising materials for thin-film transistors. acs.orgacs.org

Efficient charge transport is fundamental to the performance of OFETs. The tendency of bithiazole-based polymers to form highly ordered, crystalline structures due to strong interchain interactions is a key factor in enhancing charge carrier mobility. nii.ac.jp The planar structure of the bithiazole unit promotes π-π stacking, creating pathways for electrons to move through the material. acs.orgacs.org

While specific charge mobility values for polymers derived solely from 4,4'-dinonyl-2,2'-bithiazole are not extensively detailed in the provided context, related bithiazole structures have shown exceptional performance. For instance, a trifluoromethylphenyl-bithiazole-based material achieved a very high electron mobility, attributed to its dense molecular packing. This highlights the potential of the bithiazole core in designing high-mobility n-type semiconductors. Copolymers composed of donor-acceptor moieties, where bithiazole acts as the acceptor, have demonstrated suitability for use in electronic devices like organic thin film transistors. acs.orgacs.org The performance of these materials is intrinsically linked to their solid-state structure, where π-stacking with short intermolecular distances (e.g., 3.5 Å) has been observed. acs.orgacs.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the field of solar energy, this compound is a key component in the synthesis of polymers for the active layer of organic photovoltaics (OPVs) and polymer solar cells (PSCs). Its electron-accepting properties make it an excellent unit for creating donor-acceptor (D-A) copolymers, which are a cornerstone of high-efficiency OPV design. nii.ac.jp

The D-A approach involves creating a polymer chain with alternating electron-donating and electron-accepting units. This architecture leads to the formation of a broad absorption spectrum and facilitates charge separation at the donor-acceptor interface upon light absorption. The this compound unit serves as an effective electron acceptor in these systems. nii.ac.jp

It can be polymerized with various electron-donating comonomers, such as benzodithiophene derivatives, via methods like direct C-H arylation polycondensation. nii.ac.jp This synthetic strategy allows for the creation of high-molecular-weight, crystalline polymers, which are beneficial for device performance. nii.ac.jp The nonyl side chains on the bithiazole unit are crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing and fabrication of large-area devices.

The strong intermolecular interactions promoted by the bithiazole unit can lead to enhanced crystallinity and favorable morphology in the active layer blend, which improves charge transport and reduces charge recombination. nii.ac.jp While research into polymers specifically from this compound is ongoing, studies on related simple bithiazole-based polymers in nonfullerene OPVs have shown significant promise. For example, a polymer incorporating a 5,5'-bithiazole (B13893616) unit achieved a high PCE of 12.2%, demonstrating the potential of thiazole-based polymers as effective photoactive materials for OPVs. nih.gov This success underscores the importance of molecular design that leverages the unique properties of the bithiazole ring system. nih.gov

| Polymer System | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

| Polymer based on 5,5'-bithiazole (PTN5) | Nonfullerene OPV | 12.2% | nih.gov |

This table presents performance data for a related bithiazole polymer to illustrate the potential of the material class.

Organic Light-Emitting Diodes (OLEDs)

The application of this compound and its derivatives extends to the field of organic light-emitting diodes (OLEDs). In these devices, the electronic properties of the organic materials are harnessed to convert electricity into light. Bithiazole-based polymers have been investigated for their potential use in various layers of the OLED stack. researchgate.net

Research has explored the use of bithiazole-containing polymers as emissive materials. researchgate.net Furthermore, some studies have demonstrated that polymers based on bithiazole can serve a hole-blocking function within an OLED. researchgate.net This is a crucial role, as it confines the charge recombination to the desired emissive layer, thereby increasing the device's efficiency and color purity. The stability and charge-transporting characteristics of poly(bithiazole)s have been characterized in the context of light-emitting diode applications, indicating their promise for creating stable and efficient devices. acs.org

Organic Thermoelectric Materials

The direct application of this compound as a standalone organic thermoelectric material is not extensively documented in current research. However, its significance arises from its role as a fundamental building block for π-conjugated polymers, a class of materials actively investigated for thermoelectric applications. The performance of thermoelectric materials is gauged by their ability to convert heat into electrical energy, a property that hinges on specific electronic and structural characteristics. The evaluation of thermoelectric properties serves as a standard method for understanding the electronic characteristics of conducting polymers. mdpi.com

The incorporation of the this compound unit into a polymer backbone imparts desirable features for potential thermoelectric use. The bithiazole core is electron-deficient, which can help in tuning the polymer's energy levels. nih.gov Specifically, it tends to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is advantageous for air stability and can influence the Seebeck coefficient, a key parameter in thermoelectric efficiency. nii.ac.jp Furthermore, the planar structure of the bithiazole unit, combined with intermolecular S···N interactions, promotes strong interchain packing and high crystallinity in the resulting polymers. nii.ac.jpnih.gov High crystallinity can lead to higher charge carrier mobility, which is beneficial for electrical conductivity, another critical factor for thermoelectric performance. mdpi.com

Table 1: Desirable Polymer Properties for Thermoelectric Applications and the Potential Contribution of this compound

| Property | Desired Characteristic for Thermoelectrics | Contribution from this compound Moiety |

| Electrical Conductivity (σ) | High | Promotes high crystallinity and ordered π-stacking, potentially leading to high charge carrier mobility. nii.ac.jpnih.gov |

| Seebeck Coefficient (S) | High | The electron-deficient nature of bithiazole allows for tuning of the electronic density of states near the Fermi level. mdpi.comnih.gov |

| Thermal Conductivity (κ) | Low | Generally low in polymers compared to inorganic materials. The long, flexible nonyl side chains can disrupt phonon transport, further reducing thermal conductivity. |

| Air Stability | High | The electron-deficient bithiazole unit helps to lower the HOMO energy level, increasing the material's resistance to oxidative degradation. nii.ac.jpresearchgate.net |

| Processability | High | The two nonyl side chains ensure good solubility in common organic solvents, facilitating device fabrication. chemimpex.com |

General Utility as Material Building Blocks in Electronics

The compound this compound is a versatile and valuable building block in the synthesis of advanced organic electronic materials. nih.govchemimpex.com Its utility stems from a unique combination of an electron-deficient aromatic core and solubilizing aliphatic side chains. The bithiazole unit is structurally similar to the more common thiophene (B33073) but is more electron-deficient, allowing for precise tuning of the optoelectronic properties of the resulting polymers. nih.gov This electron-deficient nature is particularly useful for creating donor-acceptor (D-A) type copolymers, where it can be paired with various electron-donating monomers. nii.ac.jpresearchgate.net

The two nonyl (C₉H₁₉) chains attached at the 4 and 4' positions are crucial for rendering the resulting polymers soluble and processable from solution, a key requirement for manufacturing large-area and flexible electronic devices using techniques like printing. chemimpex.com

Research has demonstrated the successful incorporation of this compound into a variety of π-conjugated polymers via methods such as direct arylation polycondensation. nii.ac.jpnii.ac.jp These polymers have shown significant promise in several electronic applications:

Organic Field-Effect Transistors (OFETs): The strong intermolecular interactions and tendency for high crystallinity imparted by the bithiazole unit are advantageous for charge transport in the active layer of OFETs. nii.ac.jpresearchgate.net Co-oligomers incorporating 4,4'-dialkyl-2,2'-bithiazole have been shown to be stable and are considered promising materials for thin-film transistors. acs.org

Organic Photovoltaics (OPVs) / Polymer Solar Cells (PSCs): In D-A copolymers for OPVs, the this compound unit acts as the electron-acceptor moiety. Its ability to lower the HOMO energy level contributes to a higher open-circuit voltage (Voc) and better air stability of the final device. nii.ac.jpnih.gov Research on copolymers combining bithiazole with units like dithienosilole has yielded promising photovoltaic performance. researchgate.net

The strategic use of this compound allows chemists to synthesize new semiconducting polymers with tailored properties, advancing the performance and stability of organic electronic devices. nih.gov

Table 2: Examples of Polymers Synthesized Using this compound as a Building Block

| Co-monomer | Resulting Polymer Name/Type | Synthesis Method | Polymer Properties | Target Application | Reference(s) |

| 2,7-dibromo-9,9-dioctylfluorene | Polymer 1 (Polymer of this compound and 9,9-dioctylfluorene) | Direct Arylation | Mn = 14700 g/mol , PDI = 1.66 | Organic Electronics | nii.ac.jp |

| 1,4-dibromobenzene | Polymer 3 (Polymer of this compound and benzene) | Direct Arylation | Mn = 4300 g/mol , PDI = 1.16 | Organic Electronics | rsc.org |

| Dibromobenzodithiophene derivatives | P2 (Donor-Acceptor Polymer) | Direct Arylation | Mn = 47000 g/mol , PDI = 3.61 | Organic Photovoltaics (OPVs) | nii.ac.jp |

| Dithienosilole derivative | P3 (Donor-Acceptor Copolymer) | Stille Coupling | HOMO = -5.18 eV, Hole Mobility = 3.07 x 10⁻⁴ cm²/Vs | Polymer Solar Cells (PSCs) | researchgate.net |

Coordination Chemistry and Supramolecular Interactions Involving Bithiazole Units

Metal Ion Complexation with Bithiazole Ligands

The complexation of metal ions with bithiazole-based ligands is a cornerstone of their application in materials science and catalysis. The presence of two thiazole (B1198619) rings linked at the 2 and 2' positions creates a bidentate chelating site analogous to the well-studied 2,2'-bipyridine (B1663995) system, yet with distinct electronic and steric properties conferred by the sulfur atoms in the thiazole rings.

Ligand Design and Coordination Modes via Thiazole Nitrogen Sites

The design of 4,4'-Dinonyl-2,2'-bithiazole as a ligand is predicated on the foundational structure of 2,2'-bithiazole (B7772081), which acts as an N,N'-bidentate chelating agent. The two nitrogen atoms of the thiazole rings are the primary coordination sites, forming a stable five-membered chelate ring with a metal ion. The presence of bulky nonyl groups at the 4 and 4' positions introduces significant steric hindrance, which can influence the coordination geometry and the number of ligands that can bind to a metal center.

The long alkyl chains also impart a high degree of lipophilicity to the ligand. This property is crucial for enhancing the solubility of the resulting metal complexes in nonpolar organic solvents, a feature that is highly desirable for applications in homogeneous catalysis and in the fabrication of organic electronic devices. Furthermore, the nonyl groups can engage in van der Waals interactions, promoting self-assembly and the formation of ordered supramolecular structures in the solid state or in solution.

The coordination mode of this compound is expected to be predominantly as a chelating ligand to a single metal center. However, under certain conditions, it could potentially act as a bridging ligand between two metal centers, although this is less common for 2,2'-bithiazole systems compared to their 4,4'-bithiazole isomers.

Geometry and Stability of Metal-Bithiazole Complexes

While specific structural and stability data for metal complexes of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous 4,4'-dialkyl-2,2'-bipyridine and other substituted 2,2'-bithiazole complexes. The geometry of metal complexes with bidentate N,N'-ligands is typically octahedral for hexacoordinate complexes of the type [M(L)₃]ⁿ⁺, square planar for tetracoordinate d⁸ metal ions like Pt(II) and Pd(II), or tetrahedral for other tetracoordinate metals.

The stability of metal-bithiazole complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand. The presence of electron-donating alkyl groups at the 4 and 4' positions is expected to increase the electron density on the nitrogen donor atoms, thereby enhancing the σ-donating ability of the ligand and leading to more stable metal complexes compared to the unsubstituted 2,2'-bithiazole.

The stability of metal complexes is often quantified by their formation constants (log β). While specific values for this compound are not available, a general trend for related ligands is an increase in stability with more electron-donating substituents. The chelate effect, arising from the formation of a stable five-membered ring upon coordination, is a major driving force for the high stability of these complexes.

Table 1: Representative Stability Constants (log β) for Bivalent Metal Complexes with Analogous N,N'-Bidentate Ligands

| Metal Ion | 2,2'-Bipyridine | 4,4'-Dimethyl-2,2'-bipyridine |

|---|---|---|

| Co(II) | 16.5 | 17.2 |

| Ni(II) | 20.4 | 21.3 |

| Cu(II) | 23.8 | 24.5 |

| Zn(II) | 15.9 | 16.6 |

Data is illustrative and based on known values for analogous bipyridine ligands to indicate expected trends.

The Role of the this compound Moiety in Biomolecular Interactions and Coordination Complexes (e.g., DNA/RNA Ligands)

The interaction of small molecules with biomacromolecules such as DNA and RNA is a field of intense research, with implications for the development of therapeutic and diagnostic agents. The structural and electronic features of this compound and its metal complexes suggest potential for such interactions.

The planar aromatic core of the 2,2'-bithiazole ligand is a key feature that could facilitate intercalative or groove-binding interactions with the double helical structure of DNA. ias.ac.in Intercalation involves the insertion of the planar moiety between the base pairs of DNA, while groove binding involves the fitting of the molecule into the major or minor grooves of the DNA helix.

Metal complexes of this compound could exhibit enhanced DNA/RNA binding capabilities compared to the free ligand. The geometry and positive charge of the metal complex can play a crucial role in directing the binding mode and strengthening the interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. For instance, octahedral complexes can be designed to interact with DNA in a specific manner, with the ancillary ligands fine-tuning the binding affinity and selectivity.

Table 2: Potential Modes of Interaction of this compound and its Metal Complexes with DNA/RNA

| Interacting Moiety | Potential Interaction Mode | Driving Forces |

|---|---|---|

| Bithiazole Core | Intercalation, Groove Binding | π-π stacking, van der Waals forces, hydrogen bonding |

| Dinonyl Chains | Hydrophobic Interactions | Increased lipophilicity, association with hydrophobic regions |

| Metal Complex | Electrostatic Interactions, Shape-selective Binding | Cationic charge attraction to phosphate backbone, specific geometry |

This table presents hypothetical interaction modes based on the structural features of the compound and known interactions of similar molecules.

Structure Function Relationships in 4,4 Dinonyl 2,2 Bithiazole Based Systems

Influence of Nonyl Alkyl Chains on Solubility, Aggregation, and Intermolecular Interactions

The nonyl alkyl chains appended to the 4,4' positions of the 2,2'-bithiazole (B7772081) core play a crucial, multifaceted role in determining the material's properties. Primarily, these long alkyl chains are instrumental in imparting solubility in common organic solvents, a prerequisite for solution-based processing techniques that are central to the fabrication of large-area and flexible electronic devices. researchgate.netrsc.org The improved solubility facilitates the formation of uniform thin films, a critical factor for optimal device performance. scispace.com

Beyond solubility, the nonyl chains significantly influence the aggregation behavior and intermolecular interactions of the bithiazole-based molecules. nii.ac.jpacs.org In solution, the length and branching of these alkyl chains can dictate the extent of self-assembly and the formation of aggregates. acs.orgnih.gov In the solid state, the steric hindrance provided by the bulky nonyl groups can modulate the intermolecular packing and π-π stacking distances. acs.org This, in turn, affects the degree of intermolecular electronic coupling, which is essential for efficient charge transport. nii.ac.jpacs.org The interplay between the solubilizing effect and the influence on solid-state packing is a delicate balance that must be carefully managed to optimize material performance.

Effects of Conjugation Length on Electronic Band Gaps and Optical Properties in Oligomers and Polymers

The extent of π-conjugation in oligomers and polymers derived from 4,4'-dinonyl-2,2'-bithiazole is a fundamental parameter that governs their electronic and optical properties. As the conjugation length—the number of repeating monomer units in the chain—increases, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) converge, leading to a decrease in the electronic band gap. researchgate.netcompphys.cnnih.gov This reduction in the band gap is directly observable as a red shift in the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. researchgate.netresearchgate.net

The study of oligomers of varying lengths provides a powerful tool to understand and predict the properties of their corresponding polymers. cambridge.org For instance, a linear relationship is often observed between the molar extinction coefficient and the number of double bonds in the conjugated system for solutions of these oligomers. researchgate.net However, this relationship can deviate in the solid state due to strong intermolecular interactions that further modify the HOMO-LUMO gap. researchgate.netcambridge.org

The effective conjugation length is a critical concept, representing the point at which the electronic properties, such as the band gap, no longer change significantly with the addition of more monomer units. compphys.cnacs.org Beyond this length, the properties are considered to have saturated. compphys.cn This saturation is a key consideration in the design of conjugated polymers, as it dictates the practical limit to which the band gap can be tuned by simply increasing the polymer chain length. nih.govacs.org The optical properties, including absorption and emission wavelengths, are directly tied to the electronic band gap and are therefore also strongly dependent on the conjugation length. researchgate.net

Strategies for Modulating Electronic Properties through Bithiazole Core Derivatization

Altering the chemical structure of the 2,2'-bithiazole core itself offers a potent strategy for fine-tuning the electronic properties of the resulting materials. nih.gov One common approach is the introduction of electron-donating or electron-withdrawing groups to the bithiazole ring system. mdpi.com This derivatization can significantly impact the energy levels of the HOMO and LUMO. For instance, attaching electron-withdrawing groups can lower both the HOMO and LUMO energy levels, which can be advantageous for creating n-type (electron-transporting) materials. mdpi.comresearchgate.net Conversely, the incorporation of electron-donating moieties can raise the HOMO level, a desirable feature for p-type (hole-transporting) materials used in OPVs. researchgate.net

Another effective strategy involves the quaternization of the nitrogen atoms within the bithiazole rings. researchgate.net This process of N-methylation, for example, leads to the formation of bithiazolium salts. researchgate.net The quaternization has a profound effect on the electronic structure, significantly lowering both the HOMO and LUMO energy levels. researchgate.net This results in a red shift in the material's absorption and emission spectra and a substantial increase in the electrochemical reduction potential, making the material easier to reduce. researchgate.net

Furthermore, the creation of co-polymers by alternating the this compound unit with other aromatic or heteroaromatic monomers is a widely employed strategy. nii.ac.jpacs.org This approach allows for the construction of donor-acceptor (D-A) type polymers, where the bithiazole unit can act as an electron-accepting moiety. nii.ac.jpacs.org By carefully selecting the co-monomer, it is possible to precisely control the band gap and energy levels of the resulting polymer, tailoring it for specific applications. scispace.comcore.ac.uk For example, copolymerization with electron-rich units like benzodithiophene can lead to materials with low band gaps, which are beneficial for absorbing a broader range of the solar spectrum in OPV devices. nii.ac.jpresearchgate.net

Understanding Solid-State Morphology and π-π Stacking Effects on Material Performance

The arrangement of molecules in the solid state, known as the solid-state morphology, is a critical determinant of a material's electronic performance. numberanalytics.comsawbladeuniversity.comaps.org For this compound-based systems, the degree of crystallinity and the nature of intermolecular interactions, particularly π-π stacking, play a pivotal role. researchgate.netacgpubs.org Strong intermolecular interactions, facilitated by the planar structure of the bithiazole unit, can lead to the formation of well-ordered domains within a thin film. nii.ac.jpacs.org

The distance between stacked π-conjugated systems is a key parameter influencing charge transport. Shorter π-π stacking distances generally lead to stronger electronic coupling and, consequently, higher charge carrier mobility. acs.org For example, co-oligomers incorporating the 4,4'-dialkyl-2,2'-bithiazole unit have been shown to exhibit π-stacking with short intermolecular distances of 3.5 Å. acs.orgacs.org The orientation of these π-stacks relative to the substrate is also crucial. A "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, is often desirable for efficient vertical charge transport in devices like OPVs. rsc.org

The solid-state spectra of these materials often show a significant red shift in both absorption and emission compared to their solution spectra. researchgate.netcambridge.org This phenomenon is a direct consequence of the strong intermolecular interactions present in the solid state, which effectively lower the energy of the excited state. researchgate.netcambridge.org The degree of this red shift can be an indicator of the extent and strength of π-π stacking and aggregation. researchgate.net Understanding and controlling the solid-state morphology through processing conditions, such as solvent choice and thermal annealing, is therefore a key aspect of optimizing the performance of electronic devices based on this compound. researchgate.netrsc.org

Table of Key Properties and their Structural Dependencies

Table of Compounds Mentioned

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel 4,4'-Dinonyl-2,2'-bithiazole-based Monomers and Copolymers

The synthesis of novel monomers and copolymers based on this compound is a cornerstone for developing new functional materials. A significant area of research focuses on direct arylation polycondensation, which has emerged as a powerful alternative to traditional cross-coupling reactions like Stille and Suzuki-Miyaura couplings. nii.ac.jp This method avoids the preparation of unstable organometallic monomers, which can lead to low-molecular-weight polymers. nii.ac.jp

Researchers have successfully synthesized various bithiazole-based conjugated polymers with high molecular weights using direct arylation. nii.ac.jp For instance, polycondensation of this compound with dibromoaromatic monomers like dibromobenzodithiophene derivatives has yielded donor-acceptor (D-A) polymers with tailored electronic properties. nii.ac.jp The choice of catalyst systems, such as Pd(PCy3)2 with 1-adamantanecarboxylic acid as a co-catalyst, and solvents like N,N-diethylpropanamide, has been critical in achieving high molecular weights and suppressing structural defects. nii.ac.jp Microwave-assisted polycondensation has also been explored to accelerate reaction times. researcher.life

Future work will likely involve creating more complex copolymer structures. This includes synthesizing co-oligomers by combining 4,4'-dialkyl-2,2'-bithiazole units with other moieties like 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce materials such as 5,5'-bis(4,4'-dialkyl-2,2'-bithiazol-5-yl)-(3,4,3',4'-bis(ethylenedioxy)-2,2'-dithienyl) (AT2A), which exhibit promising features for electronic devices. acs.orgacs.org The development of simple, step-efficient syntheses for bithiazole-based polymers, such as those combining bithiazole with alkylthiophenes, is also a key direction, aiming to reduce the complexity compared to polymers based on fused heteroaromatic rings. nih.gov

| Polymer/Copolymer | Comonomer(s) | Synthesis Method | Molecular Weight (Mn) | Reference |

| P1 | 5,5ʹ-dibromo-2,2ʹ-bithiazole, 4,4ʹ-di(2-octyldodecyl)-2,2ʹ-bithiazole | Direct Arylation Polycondensation | 28000 | nii.ac.jp |

| P2 | Dibromobenzodithiophene derivative | Direct Arylation Polycondensation | 47000 | nii.ac.jp |

| Polymer 3 | 1,4-dibromobenzene | Microwave-assisted Direct Arylation | 4300 | rsc.org |

| Polymer 4 | 1,4-dibromo-2,5-dioctylbenzene | Microwave-assisted Direct Arylation | 15300 | rsc.org |

| PTN5 | Alkylthiophenes | Direct Heteroarylation Polymerization | 45.1 kDa | nih.gov |

Exploration of Advanced Device Architectures Utilizing Bithiazole-containing Materials

Bithiazole derivatives are recognized as promising materials for optoelectronic devices due to their planar structure and electron-acceptor characteristics. nii.ac.jp Future research will increasingly focus on incorporating this compound and its derivatives into advanced device architectures like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nii.ac.jp While bithiazole-based polymers have been used as both p-type and n-type semiconductors, a significant challenge and opportunity lies in developing efficient n-type and ambipolar polymeric semiconductors. nii.ac.jpbradleydrose.com

The development of nonfullerene organic photovoltaics represents a major frontier. Simple π-conjugated polymers consisting of 2,2'-bithiazole (B7772081) and alkylthiophenes have demonstrated significant potential. nih.gov For example, a polymer known as PTN5, when used in a nonfullerene solar cell, achieved a power conversion efficiency (PCE) of 12.2%, highlighting the promise of carefully designed thiazole-based polymers. nih.gov The coplanar and rigid backbone, facilitated by S···N noncovalent interactions, contributes to a highly ordered structure, which is beneficial for photovoltaic performance. nih.gov

Another avenue of exploration is the fabrication of thin films and membranes via techniques like electropolymerization. polymer.cn Crosslinked polymer films can be created by electropolymerizing co-monomers such as bis(phenylthieno[3,2-b]thiophenes)–(this compound). polymer.cnacgpubs.org These films could be integrated into various electronic devices, including sensors and thin-film transistors. acs.orgpolymer.cn Research into the solid-state properties of these materials is crucial, as strong intermolecular interactions can significantly alter the HOMO-LUMO gap compared to the material in solution, which has profound implications for device performance. researchgate.netcambridge.org

| Device Type | Bithiazole Polymer | Key Feature/Result | Reference |

| Organic Photovoltaic (OPV) | Bithiazole-based donor-acceptor polymers | Used as p-type semiconducting materials. nii.ac.jp | nii.ac.jp |

| Organic Field-Effect Transistor (OFET) | Bithiazole-based small molecules and polymers | Function as n-type or p-type semiconducting materials. nii.ac.jprsc.org | nii.ac.jprsc.org |

| Nonfullerene OPV | PTN5 (bithiazole-alkylthiophene copolymer) | Achieved a high Power Conversion Efficiency (PCE) of 12.2%. nih.gov | nih.gov |

| Organic Light-Emitting Diode (OLED) | N-oxidized bithiazole-based poly(arylenevinylene) | Served as an emitting material with a high photoluminescence quantum yield. researchgate.net | researchgate.net |

| Crosslinked Polymer Film Device | PhTT-NBT-PhTT (co-monomer) | Fabricated via electropolymerization for potential use in recognition devices. polymer.cnacgpubs.org | polymer.cnacgpubs.org |

Synergistic Integration of this compound with Other Functional Units

The performance of materials based on this compound can be significantly enhanced by strategically integrating them with other functional molecular units. This approach allows for the fine-tuning of electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nii.ac.jpresearchgate.net

A prevalent strategy is the creation of donor-acceptor (D-A) copolymers. The bithiazole unit, being a weak electron acceptor, can be paired with various electron-donating or electron-accepting comonomers to control the polymer's band gap and charge transport characteristics. nii.ac.jpbradleydrose.com For example, copolymerization with electron-rich units like benzodithiophene or alkylthiophenes results in polymers with lowered HOMO levels, which improves air stability and can enhance electron transport. nii.ac.jpnih.gov Conversely, combining 2,2'-bithiazole with a stronger electron-deficient monomer, such as dithienyl diketopyrrolopyrrole (TDPP), can produce electron-transporting polymers. bradleydrose.com

Chemical modification of the bithiazole unit itself presents another powerful tool for tuning properties. For instance, N-methylation and N-oxidation of the thiazole (B1198619) moiety in bithiazole-based poly(arylenevinylene)s have been shown to deepen both the HOMO and LUMO energy levels due to an enhanced electron-withdrawing effect. researchgate.net This modification can improve the performance of devices like organic light-emitting diodes (OLEDs) by creating materials with high photoluminescence quantum yields. researchgate.net The integration with units like 3,4-ethylenedioxythiophene (EDOT) has also been shown to lower the optical band gap and produce materials that can be both p-doped and n-doped, making them versatile for various electronic applications. acs.org

| Integrated Functional Unit | Resulting Polymer/System | Key Property Change | Application | Reference |

| Dibromobenzodithiophene | Donor-Acceptor Copolymer | Tuned electronic properties, high molecular weight. | OPVs, OFETs | nii.ac.jp |

| Dithienyl diketopyrrolopyrrole (TDPP) | PDBTz (electron-transport polymer) | Enhanced electron-transport characteristics. | OFETs | bradleydrose.com |

| Alkylthiophenes | PTN5 (π-conjugated polymer) | Deepened HOMO level, coplanar backbone. | Nonfullerene OPVs | nih.gov |

| 3,4-ethylenedioxythiophene (EDOT) | AT2A, TBT, T2BT2 (Co-oligomers) | Lowered optical band gap, p- and n-dopable. | Thin Film Transistors | acs.orgacs.org |

| N-oxidation of thiazole moiety | N-oxidized poly(arylenevinylene) | Deepened HOMO/LUMO levels, high PLQY. | OLEDs | researchgate.net |

| 3-phenylthieno[3,2-b]thiophene (B11719092) | PhTT-NBT-PhTT (Co-monomer) | Enabled electropolymerization to form crosslinked films. | Electronic Devices | polymer.cnacgpubs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Dinonyl-2,2'-bithiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via (1) condensation polymerization using thiourea and methanol under reflux (12 hours), followed by DMF dissolution and NH₃ titration , or (2) Pd-catalyzed direct C–H arylation polycondensation with dibromoarylenes, which achieves copolymerization in short reaction times using phosphine-free catalysts . Key factors include solvent choice (e.g., glacial acetic acid for polymer synthesis), reflux duration (24 hours for polymerization), and catalyst efficiency. Optimizing stoichiometric ratios of monomers (e.g., 2,2'-diamino-4,4'-bithiazole and terephthaldialdehyde) is critical for polymer purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound and its derivatives?

- Methodological Answer : Use Fourier transform infrared (FTIR) spectroscopy to confirm functional groups (e.g., C=N stretching in bithiazole rings) and nuclear magnetic resonance (NMR) for structural elucidation . Thermogravimetric analysis (TGA) evaluates thermal stability, while X-ray diffraction (XRD) resolves crystallinity and π-π stacking interactions in metal complexes . Elemental analysis ensures stoichiometric accuracy, and mass spectrometry (MS) verifies molecular weights .

Advanced Research Questions

Q. How can researchers design copolymer systems incorporating this compound to enhance electronic or optical properties?

- Methodological Answer : Integrate this compound into π-conjugated polymers via condensation with dialdehydes (e.g., terephthaldialdehyde) or direct arylation with dibromoarenes. For optical tuning, modify substituents (e.g., methylation at the bithiazole core) to alter HOMO/LUMO levels, as seen in photovoltaic studies where methylation increased solubility and adjusted crystallinity . Pd-catalyzed direct arylation avoids pre-functionalized monomers, reducing synthetic steps .

Q. What strategies address contradictions between solubility and crystallinity in photovoltaic applications of bithiazole-based small-molecule acceptors (SMAs)?

- Methodological Answer : Methylation of the bithiazole core improves solubility (e.g., BTz-4F-1 vs. BTz-4F-0) but may reduce crystallinity. Balance this by fluorinating terminal groups (e.g., cyanoindanone) to maintain crystallinity while enhancing solubility . Compare halogenation effects (F vs. Cl) via grazing-incidence XRD and charge mobility measurements to optimize morphology in organic solar cells .

Q. How does N-methylation of bithiazole-containing polymers affect their electronic properties?

- Methodological Answer : Quaternization of nitrogen atoms using methyltriflate lowers HOMO/LUMO energy levels, red-shifting absorbance/emission spectra and increasing conductivity by up to 8 orders of magnitude. Electrochemical analysis (cyclic voltammetry) confirms the 0.88 V increase in reduction potential post-methylation .

Q. What methodologies are effective in resolving conflicting data in thermal stability assessments of bithiazole polymers?

- Methodological Answer : Combine TGA with dynamic mechanical analysis (DMA) to distinguish between decomposition and glass transition events. For polymers with reported high thermal stability (e.g., Schiff base polyesters), use isothermal TGA at 500°C under nitrogen to validate stability claims . Cross-reference XRD data to correlate crystallinity with degradation resistance.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in magnetic properties of bithiazole-metal complexes across studies?

- Methodological Answer : Variations in coordination geometry (e.g., Cd(II) vs. Zn(II) complexes) and ligand field effects (e.g., acetate vs. perchlorate counterions) significantly impact magnetic behavior . Perform X-ray crystallography to confirm metal-ligand bonding modes and SQUID magnetometry under controlled temperatures (2–300 K) to resolve conflicting reports .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.